molecular formula C5H6N4 B1346243 5-amino-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 5453-07-6

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1346243
CAS No.: 5453-07-6
M. Wt: 122.13 g/mol
InChI Key: CRRHJAMDQMQGKG-UHFFFAOYSA-N
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Description

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both amino and nitrile functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide (MnO₂) in water, which provides an eco-friendly and efficient route . The reaction is carried out at room temperature, and the yields range from 86% to 96% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact and reduce costs. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce amines.

Scientific Research Applications

5-amino-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, the compound may inhibit specific kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and nitrile groups, as well as the methyl substitution on the pyrazole ring. These features contribute to its versatility and potential for various applications in research and industry.

Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHJAMDQMQGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202937
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-07-6, 1204294-67-6
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5453-07-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
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Record name 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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